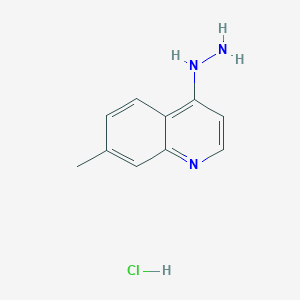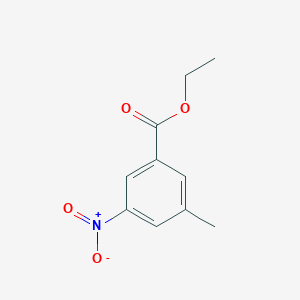
(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-フルオロ-2-メチルフェニル)ヒドラジン二塩酸塩は、分子式C7H11Cl2FN2の化学化合物です。これは、ヒドラジン基が4-フルオロ-2-メチルフェニル基で置換されたヒドラジンの誘導体です。この化合物は、様々な化学反応で頻繁に使用されており、科学研究にも応用されています。
準備方法
合成経路および反応条件
(4-フルオロ-2-メチルフェニル)ヒドラジン二塩酸塩の合成は、一般的に4-フルオロ-2-メチルフェニルアミンとヒドラジン水和物を塩酸の存在下で反応させることから始まります。反応は、目的の生成物の生成を確実に実行するために、制御された温度と圧力条件下で行われます。
工業生産方法
工業的な環境では、(4-フルオロ-2-メチルフェニル)ヒドラジン二塩酸塩の生産は、反応物を混合し、最適化された条件下で反応させる大型の回分式反応器で行われる場合があります。生成物は、その後、結晶化または他の分離技術を用いて精製され、所望の純度が達成されます。
化学反応の分析
反応の種類
(4-フルオロ-2-メチルフェニル)ヒドラジン二塩酸塩は、次のような様々な種類の化学反応を起こします。
酸化: この化合物は酸化されて対応するアジドまたは他の酸化された誘導体となる可能性があります。
還元: これは還元されてアミンまたは他の還元された生成物となる可能性があります。
置換: ヒドラジン基は、適切な条件下で他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: 様々な求核剤を、目的の生成物に応じて置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はアジドを生成する可能性がありますが、還元はアミンを生成する可能性があります。
科学研究への応用
(4-フルオロ-2-メチルフェニル)ヒドラジン二塩酸塩は、科学研究においていくつかの応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療応用を探求するための研究が進行中です。
産業: これは、様々な化学物質や材料の製造に使用されています。
科学的研究の応用
(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
作用機序
(4-フルオロ-2-メチルフェニル)ヒドラジン二塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、生体分子の求核部位と共有結合を形成することができ、それらの構造と機能の変化につながります。関与する正確な経路は、その使用の特定のアプリケーションとコンテキストによって異なります。
類似の化合物との比較
類似の化合物
- (4-フルオロ-2-メトキシフェニル)ヒドラジン二塩酸塩
- (4-フルオロ-2-クロロフェニル)ヒドラジン二塩酸塩
- (4-フルオロ-2-ニトロフェニル)ヒドラジン二塩酸塩
独自性
(4-フルオロ-2-メチルフェニル)ヒドラジン二塩酸塩は、その特定の置換パターンにより、明確な化学的および物理的特性を付与するため、ユニークです。この独自性は、他の類似の化合物がそれほど効果的ではない可能性がある特定のアプリケーションにとって価値があります。
類似化合物との比較
Similar Compounds
- (4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride
- (4-Fluoro-2-chlorophenyl)hydrazine dihydrochloride
- (4-Fluoro-2-nitrophenyl)hydrazine dihydrochloride
Uniqueness
(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C7H11Cl2FN2 |
|---|---|
分子量 |
213.08 g/mol |
IUPAC名 |
(4-fluoro-2-methylphenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5-4-6(8)2-3-7(5)10-9;;/h2-4,10H,9H2,1H3;2*1H |
InChIキー |
QVQWUVAUYLCLKE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)NN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)

![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)

![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)

![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)





![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)
